molecular formula C19H21NO6S B3018082 Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1448033-95-1

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate

Cat. No.: B3018082
CAS No.: 1448033-95-1
M. Wt: 391.44
InChI Key: DDGOMQPKVCDDSY-UHFFFAOYSA-N
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Description

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate is a synthetic compound belonging to the class of thiazole derivatives. This compound has been investigated for its potential as a Neuropeptide Y (NPY) antagonist. It has a molecular formula of C19H21NO6S and a molecular weight of 391.44.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a Neuropeptide Y (NPY) antagonist, which could have implications in neurological research.

    Medicine: Potential therapeutic applications due to its interaction with specific molecular targets.

    Industry: Could be used in the development of new materials or as a reagent in chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine ring structure and have various pharmacological applications.

    Furan Derivatives: Compounds containing the furan ring, which are known for their biological activities.

Uniqueness

Methyl 2-(4-((furan-2-ylmethyl)sulfonyl)piperidine-1-carbonyl)benzoate is unique due to its combination of a furan ring, sulfonyl group, and piperidine ring, which confer specific chemical and biological properties. Its potential as a Neuropeptide Y antagonist sets it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-[4-(furan-2-ylmethylsulfonyl)piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-25-19(22)17-7-3-2-6-16(17)18(21)20-10-8-15(9-11-20)27(23,24)13-14-5-4-12-26-14/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGOMQPKVCDDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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